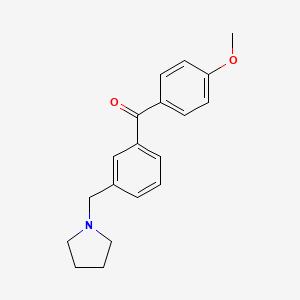

4'-Methoxy-3-pyrrolidinomethyl benzophenone

Description

4'-Methoxy-3-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a methoxy group at the 4'-position and a pyrrolidinomethyl substituent at the 3-position of the aromatic ring. Benzophenones are widely studied for their structural versatility and applications in pharmaceuticals, photochemistry, and materials science . Over 300 crystal structures of benzophenone derivatives are documented in the Cambridge Structural Database (CSD), underscoring their significance in drug development and molecular design . The substitution patterns on benzophenones critically influence their physicochemical and biological properties, making comparative studies with analogous compounds essential for optimizing functionality .

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRDXGCFSJVULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643184 | |

| Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-06-4 | |

| Record name | Methanone, (4-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.

Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core. This is achieved by reacting the benzophenone derivative with pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of 4’-Methoxy-3-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts acylation and subsequent methylation reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4’-Methoxy-3-pyrrolidinomethyl benzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Antibacterial and Antifungal Efficacy

- Benzophenone Derivatives (A8–10, B10–12): These compounds demonstrated moderate antibacterial activity (MIC: 0.5–8 µg/mL) against Gram-positive bacteria.

- Antifungal Activity: (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone showed notable antifungal properties, attributed to the synergistic effects of the 4-fluoro and 3-methyl substituents .

Enzymatic Inhibition

- OpdB Protease Inhibition: While diphenyl-substituted compounds displayed a direct correlation between MIC and OpdB inhibition, benzophenone derivatives (A8–10) exhibited low IC50 values (0.5–2 µM) independent of MIC, indicating divergent pathways .

Physicochemical and Photochemical Properties

- Photochemical Applications: Benzophenone derivatives activate at higher wavelengths (e.g., ~350 nm) compared to other photo-initiators, enabling spatially controlled crosslinking in polymer chemistry .

- Thermal Stability: Derivatives like 4'-Methyl-2-(3-pyrrolidinomethyl) benzophenone have predicted boiling points exceeding 445°C, suggesting utility in high-temperature processes .

Structural Conformation and Crystallography

- Dihedral Angles: In (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, the angle between phenyl rings is 57.45°, influencing molecular packing and hydrogen bonding . Similar torsional effects are expected in this compound due to steric interactions from the pyrrolidinomethyl group.

Biological Activity

4'-Methoxy-3-pyrrolidinomethyl benzophenone (CAS No. 898794-06-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a benzophenone core with a methoxy group and a pyrrolidinomethyl side chain. The synthesis typically involves:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst.

- Introduction of Methoxy Group : Methylation of the hydroxyl group on the benzene ring using methyl iodide and potassium carbonate.

- Attachment of Pyrrolidinomethyl Group : Nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core through a reaction with pyrrolidine and formaldehyde under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. Studies have utilized cell lines such as HeLa and MCF-7 to assess cytotoxicity. The results indicated that this compound effectively inhibits cell proliferation, with IC50 values comparable to established anticancer drugs. For instance, in MCF-7 cells, it exhibited significant growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes, modulating their activity either by inhibition or activation.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Cellular Pathway Influence : The compound may affect pathways related to cell survival and proliferation, leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Anticancer Efficacy : In a study assessing the cytotoxic effects on various cell lines, this compound demonstrated significant inhibition of cell viability over 72 hours, with IC50 values indicating effective potency against cancerous cells while showing minimal toxicity to normal cells .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4'-Methoxybenzophenone | Lacks pyrrolidinomethyl group | Limited biological activity |

| 3-Pyrrolidinomethylbenzophenone | Lacks methoxy group | Reduced reactivity |

| 4'-Hydroxy-3-pyrrolidinomethyl benzophenone | Contains hydroxyl instead of methoxy | Different reactivity and activity |

The presence of both the methoxy and pyrrolidinomethyl groups in this compound confers unique chemical properties that enhance its biological activities compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.